

# Leualacin (Levofloxacin) stability testing under different storage conditions

Author: BenchChem Technical Support Team. Date: December 2025



# Levalacin (Levofloxacin) Stability Testing: A Technical Support Guide

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for Levalacin (Levofloxacin) stability testing. This guide details experimental protocols, presents data in a clear, comparative format, and offers solutions to common experimental challenges.

## Frequently Asked Questions (FAQs)

Q1: What are the main factors that affect the stability of Levofloxacin?

A1: Levofloxacin is susceptible to degradation under several conditions. The primary factors include:

- Light: Exposure to UV and visible light can cause significant degradation, particularly in aqueous solutions.[1][2] Photodegradation can lead to the formation of Levofloxacin-N-oxide. [1][3][4]
- Oxidation: Levofloxacin is highly susceptible to oxidative stress.[5][6]
- pH: It shows varying stability in acidic and basic conditions. Significant degradation is observed in acidic environments, while it is more stable under basic hydrolysis.[1][5][7]



- Humidity: Levofloxacin can form solid hydrates, and its physical properties can be altered by ambient humidity.[1][2]
- Temperature: While generally stable at ambient and refrigerated temperatures when protected from light, elevated temperatures can accelerate degradation.[8]

Q2: What is the primary degradation product of Levofloxacin?

A2: The most commonly identified degradation product of Levofloxacin, particularly under photolytic and oxidative stress, is Levofloxacin-N-oxide.[1][3][4]

Q3: Which analytical method is most suitable for Levofloxacin stability studies?

A3: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most widely used and validated method for stability-indicating assays of Levofloxacin.[5][6][9][10] This technique can effectively separate Levofloxacin from its degradation products and process-related impurities.[5]

Q4: How should Levofloxacin solutions be stored for short-term use?

A4: To maintain stability, Levofloxacin solutions should be protected from direct daylight.[3][4] When diluted in compatible intravenous fluids to a concentration of 5 mg/mL, it is stable for 72 hours at or below 25°C (77°F) and for 14 days when refrigerated at 5°C (41°F).[7][11]

### **Troubleshooting Guide**

## Troubleshooting & Optimization

Check Availability & Pricing

| Issue                                          | Possible Cause(s)                                                                                                                                 | Recommended Solution(s)                                                                                                                                                                                                                      |
|------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Poor peak shape or resolution in HPLC analysis | Inappropriate mobile phase<br>composition or pH.                                                                                                  | Optimize the mobile phase. A mixture of a buffer (e.g., phosphate or citrate) and an organic solvent (e.g., methanol or acetonitrile) is common.  Adjusting the pH can improve the separation of Levofloxacin from its degradation products. |
| Column degradation.                            | Use a new column or a column with a different stationary phase (e.g., C18). Ensure the mobile phase pH is within the stable range for the column. |                                                                                                                                                                                                                                              |
| Inconsistent retention times                   | Fluctuations in temperature or mobile phase composition.                                                                                          | Use a column oven to maintain a consistent temperature. Ensure the mobile phase is well-mixed and degassed.                                                                                                                                  |
| System not equilibrated.                       | Allow the HPLC system to equilibrate with the mobile phase for a sufficient amount of time before injecting samples.                              |                                                                                                                                                                                                                                              |
| Unexpected degradation or loss of analyte      | Contaminated glassware or solvents.                                                                                                               | Use high-purity solvents and thoroughly clean all glassware.                                                                                                                                                                                 |
| Photodegradation during sample preparation.    | Protect samples from light by using amber vials or covering them with aluminum foil.                                                              |                                                                                                                                                                                                                                              |



| Mass balance in forced degradation studies is not within the acceptable range (e.g., 99-101%) | Co-elution of degradation products with the main peak.                                                            | Optimize the chromatographic method to ensure complete separation of all degradation products. A photodiode array (PDA) detector can be used to check for peak purity. |
|-----------------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Non-UV active degradation products.                                                           | Use a mass spectrometer (LC-MS) to identify and quantify any degradation products that do not have a chromophore. |                                                                                                                                                                        |
| Volatile degradation products.                                                                | Use appropriate analytical techniques to capture and quantify volatile compounds if they are expected.            | _                                                                                                                                                                      |

## **Experimental Protocols**Forced Degradation Study of Levofloxacin

This protocol outlines the conditions for inducing degradation of Levofloxacin to assess the stability-indicating properties of an analytical method, as per ICH guidelines.[6]

- 1. Preparation of Stock Solution:
- Prepare a stock solution of Levofloxacin in a suitable solvent (e.g., methanol or a mixture of mobile phase components) at a concentration of approximately 1 mg/mL.
- 2. Stress Conditions:
- Acid Hydrolysis:
  - Mix an aliquot of the stock solution with 0.1 M HCl.
  - Keep the solution at 60°C for a specified period (e.g., 2 hours).
  - Neutralize the solution with an equivalent amount of 0.1 M NaOH.



- Base Hydrolysis:
  - Mix an aliquot of the stock solution with 0.1 M NaOH.
  - Keep the solution at 60°C for a specified period (e.g., 2 hours).
  - Neutralize the solution with an equivalent amount of 0.1 M HCl.
- Oxidative Degradation:
  - Mix an aliquot of the stock solution with 3% hydrogen peroxide (H<sub>2</sub>O<sub>2</sub>).
  - Keep the solution at room temperature for a specified period (e.g., 24 hours).
- Thermal Degradation:
  - Expose the solid drug substance to a high temperature (e.g., 105°C) for a specified period (e.g., 72 hours).
  - Dissolve the heat-stressed sample in the solvent for analysis.
- Photolytic Degradation:
  - Expose the solid drug substance or a solution of the drug to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines).
  - A control sample should be protected from light.
- 3. Sample Analysis:
- Dilute the stressed samples to a suitable concentration for HPLC analysis.
- Analyze the samples using a validated stability-indicating HPLC method.

### Stability-Indicating HPLC Method

Column: Inertsil ODS-3V (250 x 4.6mm, 5µm) or equivalent C18 column.[10]



• Mobile Phase: A mixture of a buffered aqueous phase (e.g., 0.05 M citric acid monohydrate and 1.0 M ammonium acetate buffer) and an organic modifier (e.g., acetonitrile) in a ratio of approximately 85:15 (v/v).[10]

• Flow Rate: 1.0 mL/min.[10]

• Detection: UV at 293 nm.[10]

• Injection Volume: 20 μL.

• Column Temperature: 30°C.

#### **Data Presentation**

Table 1: Summary of Levofloxacin Degradation under Forced Conditions

| Stress<br>Condition | Reagent/Co<br>ndition                   | Duration | Temperatur<br>e | Approximat e Degradatio n (%)   | Major<br>Degradatio<br>n<br>Product(s) |
|---------------------|-----------------------------------------|----------|-----------------|---------------------------------|----------------------------------------|
| Acid<br>Hydrolysis  | 0.1 M HCI                               | 2 hours  | 60°C            | ~10-15%                         | Impurity B and an unknown impurity[12] |
| Base<br>Hydrolysis  | 0.1 M NaOH                              | 2 hours  | 60°C            | Minimal<br>Degradation          | -                                      |
| Oxidation           | 3% H <sub>2</sub> O <sub>2</sub>        | 24 hours | Room Temp       | ~20-30%                         | Levofloxacin-<br>N-oxide[5]            |
| Thermal             | Solid State                             | 72 hours | 105°C           | Minimal<br>Degradation          | -                                      |
| Photolytic          | 1.2 million lux<br>hours & 200<br>Wh/m² | -        | Ambient         | Variable, can<br>be significant | Levofloxacin-<br>N-oxide[3]            |



Note: The percentage of degradation can vary depending on the exact experimental conditions.

Table 2: Stability of Levofloxacin in Different Intravenous Solutions (5 mg/mL)

| Infusion Fluid                          | Storage Condition                         | Duration | Stability                                   |
|-----------------------------------------|-------------------------------------------|----------|---------------------------------------------|
| 0.9% Sodium Chloride                    | 25°C                                      | 72 hours | Stable                                      |
| 5°C                                     | 14 days                                   | Stable   |                                             |
| 5% Dextrose                             | 25°C                                      | 72 hours | Stable                                      |
| 5°C                                     | 14 days                                   | Stable   |                                             |
| 5% Dextrose and<br>0.9% Sodium Chloride | 25°C                                      | 72 hours | Stable                                      |
| 5°C                                     | 14 days                                   | Stable   |                                             |
| Ringer's Solution                       | Room Temperature<br>(exposed to daylight) | 84 days  | ~85% of initial concentration remaining[13] |

## **Visualizations**





Click to download full resolution via product page

Caption: Workflow for Forced Degradation Study of Levofloxacin.





Click to download full resolution via product page

Caption: Factors Influencing Levofloxacin Degradation.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. sphinxsai.com [sphinxsai.com]
- 2. Stability and Antibiotic Potency Improvement of Levofloxacin by Producing New Salts with 2,6- and 3,5-Dihydroxybenzoic Acid and Their Comprehensive Structural Study PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The degradation of levofloxacin in infusions exposed to daylight with an identification of a degradation product with HPLC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A validated stability-indicating RP-HPLC method for levofloxacin in the presence of degradation products, its process related impurities and identification of oxidative degradant







- PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. akjournals.com [akjournals.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. CN102351881A Stable levofloxacin hydrochloride compound Google Patents [patents.google.com]
- 9. abap.co.in [abap.co.in]
- 10. abap.co.in [abap.co.in]
- 11. reference.medscape.com [reference.medscape.com]
- 12. akjournals.com [akjournals.com]
- 13. The degradation of levofloxacin in infusions exposed to daylight with an identification of a degradation product with HPLC-MS PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Leualacin (Levofloxacin) stability testing under different storage conditions]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1674780#leualacin-levofloxacin-stability-testingunder-different-storage-conditions]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com